Ethyl4-oxoisoxazolidine-3-carboxylate
Description
Ethyl 4-oxoisoxazolidine-3-carboxylate is a heterocyclic compound featuring a saturated isoxazolidine ring (a five-membered ring containing one oxygen and one nitrogen atom) substituted with a ketone group at position 4 and an ethyl ester at position 2. The compound’s reactivity is influenced by the electron-withdrawing ester and ketone groups, which may facilitate nucleophilic attacks or cycloaddition reactions .
Properties
Molecular Formula |
C6H9NO4 |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl 4-oxo-1,2-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-2-10-6(9)5-4(8)3-11-7-5/h5,7H,2-3H2,1H3 |
InChI Key |
YITSQSQMQIHEIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)CON1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for the preparation of Ethyl 4-oxoisoxazolidine-3-carboxylate. One efficient cascade reaction involves diethyl 2-(ethoxymethylene)malonate, different hydroxylamines, and various amines. This process yields derivatives of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate, which are important in organic synthesis and medicinal chemistry .
Industrial Production:: While specific industrial production methods may not be widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up. Researchers continue to explore eco-friendly and metal-free synthetic strategies to improve production efficiency.
Chemical Reactions Analysis
Reactivity:: Ethyl 4-oxoisoxazolidine-3-carboxylate can undergo various reactions, including:
Cycloaddition Reactions: These reactions involve the formation of new bonds within the isoxazolidine ring. Commonly used catalysts include Cu(I) or Ru(II), but metal-free alternatives are desirable due to cost and environmental concerns.
Substitution Reactions: The ester group (3-carboxylate) can participate in nucleophilic substitution reactions.
Reduction and Oxidation: The keto group (4-oxo) may undergo reduction or oxidation processes.
Cycloaddition: Cu(I) or Ru(II) catalysts, mild conditions.
Substitution: Nucleophiles (e.g., amines), base, and solvent.
Reduction/Oxidation: Appropriate reducing or oxidizing agents.
Scientific Research Applications
Chiral Auxiliary in Organic Synthesis
One of the primary applications of ethyl 4-oxoisoxazolidine-3-carboxylate is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for producing optically active compounds, which are often required in pharmaceuticals.
Case Study: Synthesis of Amino Acids
A significant study demonstrated the use of ethyl 4-oxoisoxazolidine-3-carboxylate in synthesizing amino acids such as alanine from readily available precursors like propionic acid. This method showcases the compound's ability to direct stereochemistry effectively, leading to high yields of the desired optically active products .
Applications in Drug Development
Ethyl 4-oxoisoxazolidine-3-carboxylate has also been utilized in the development of various pharmaceuticals. Its role as a building block in synthesizing complex natural products has been highlighted in numerous studies.
Case Study: Total Synthesis of FK-506
The compound has been employed in the multi-step synthesis of FK-506, an immunosuppressant drug. The use of chiral auxiliaries like ethyl 4-oxoisoxazolidine-3-carboxylate allowed chemists to achieve the necessary stereochemical configurations for biological activity .
Comparison Table: Applications and Outcomes
| Application Area | Specific Use | Outcome/Impact |
|---|---|---|
| Organic Synthesis | Chiral auxiliary for amino acid synthesis | High yield of optically active alanine |
| Pharmaceutical Development | Building block for immunosuppressants | Successful total synthesis of FK-506 |
| Natural Product Synthesis | Directing chirality in complex natural products | Enhanced efficiency in producing bioactive compounds |
Recent Advances and Research Findings
Recent literature has expanded on the applications of ethyl 4-oxoisoxazolidine-3-carboxylate, exploring its reactivity and potential modifications to enhance its utility:
- Synthesis Strategies : New synthetic methodologies have been developed that utilize ethyl 4-oxoisoxazolidine-3-carboxylate to create derivatives with improved pharmacological properties .
- Bioactivity Studies : Investigations into the biological activities of synthesized compounds have shown promising results, indicating potential therapeutic uses .
Mechanism of Action
The exact mechanism by which Ethyl 4-oxoisoxazolidine-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features of Ethyl 4-oxoisoxazolidine-3-carboxylate with related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Heterocyclic Core |
|---|---|---|---|---|
| Ethyl 4-oxoisoxazolidine-3-carboxylate* | C₆H₉NO₄ | 175.14 | Ester, ketone | Saturated isoxazolidine |
| Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate | C₈H₉NO₃ | 167.16 | Ester, ketone, NH | Dihydropyridine |
| Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate | C₉H₁₅NO₃ | 185.22 | Ester, ketone, dimethyl | Pyrrolidone |
| Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate | C₁₂H₁₀N₂O₄ | 254.22 | Ester, pyridine-carbonyl | Oxazole |
Key Observations:
Heterocyclic Core Differences :
- The saturated isoxazolidine ring (5-membered, O and N) contrasts with the dihydropyridine (6-membered, N), pyrrolidone (5-membered, cyclic amide), and oxazole (5-membered, unsaturated O and N) cores in analogs. Saturation impacts reactivity; for example, dihydropyridines are prone to oxidation, while isoxazolidines may exhibit enhanced stability .
- The pyrrolidone derivative () includes a cyclic amide group, enabling hydrogen bonding distinct from the ester-dominated interactions in the target compound.
Functional Group Influence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
